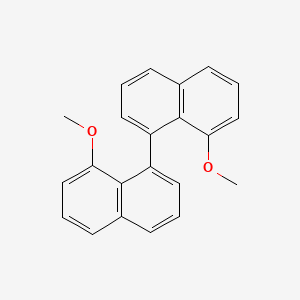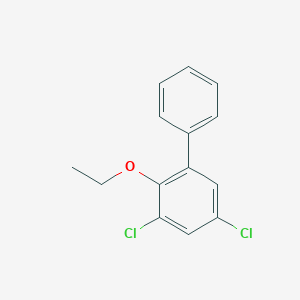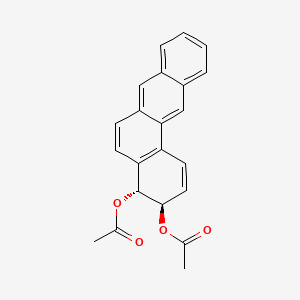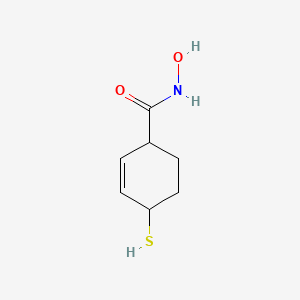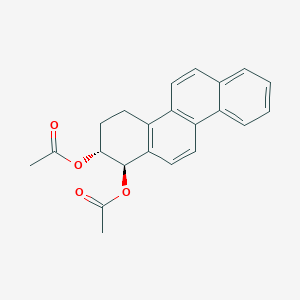
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- is a chemical compound with the molecular formula C22H20O4. This compound is a derivative of chrysenediol, which is a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two acetate groups attached to the 1 and 2 positions of the tetrahydro derivative of chrysenediol.
Preparation Methods
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be achieved through several synthetic routes. One common method involves the acetylation of 1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically include refluxing the mixture for several hours to ensure complete acetylation. Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound back to its parent diol form. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Hydrolysis using aqueous sodium hydroxide can convert the acetate groups back to hydroxyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while reduction with sodium borohydride will regenerate the diol .
Scientific Research Applications
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The acetate groups can also influence the compound’s solubility and bioavailability, affecting its overall biological activity .
Comparison with Similar Compounds
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar structure but differs in the aromatic ring system. It is used in similar applications but may have different reactivity and properties.
1,2,4-Butanetriol: This compound is an alcohol with three hydroxyl groups and is used in the synthesis of polyesters and as a solvent. .
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1R,2R)- lies in its specific structure and the presence of acetate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80433-90-5 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(1R,2R)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m1/s1 |
InChI Key |
UWMIFMGEZWMYAJ-FGZHOGPDSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC2=C([C@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


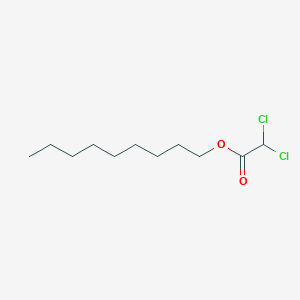
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
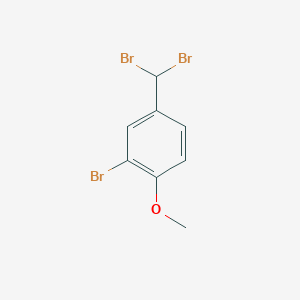
![1-(Ethoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14427795.png)
![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)

![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)

